Rimantadine - 13392-28-4

Rimantadine

Catalog Number: EVT-253371
CAS Number: 13392-28-4
Molecular Formula: C12H21N
Molecular Weight: 179.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rimantadine is a synthetic antiviral agent classified as an adamantane derivative. [] It is structurally related to amantadine and exhibits antiviral activity primarily against influenza A virus. [] Rimantadine is a chiral molecule, existing as two enantiomers: (R)-rimantadine and (S)-rimantadine. [] While both enantiomers exhibit antiviral activity, they may differ in their binding affinities and interactions with target proteins. []

Future Directions
  • Exploring Novel Applications: Investigating its potential in treating other viral infections beyond influenza A, such as dengue virus or Zika virus, based on its inhibitory effects observed in some studies. [, , ]

Oseltamivir

Relevance: While structurally unrelated to Rimantadine, Oseltamivir offers a broader spectrum of anti-influenza activity, targeting both influenza A and B viruses. [, , ] Studies have investigated the synergistic effects of combining Rimantadine and Oseltamivir, demonstrating enhanced antiviral activity against influenza A virus infection in mice. []

Zanamivir

Relevance: Similar to Oseltamivir, Zanamivir exhibits a broader spectrum of anti-influenza activity than Rimantadine, targeting both influenza A and B viruses. [, ] Clinical trials have explored the use of nebulized Zanamivir in combination with Rimantadine for treating influenza in hospitalized patients, demonstrating good tolerability of the combination therapy. []

2-Adamantanamine

Relevance: The comparison of 2-Adamantanamine to Rimantadine highlights the importance of the side chain attached to the adamantane ring for antiviral potency. Research suggests that certain 2-Rimantadine analogues, incorporating structural modifications to the side chain, demonstrated higher potency against influenza A virus compared to both Rimantadine and 2-Adamantanamine. []

m-Hydroxyrimantadine

Relevance: m-Hydroxyrimantadine represents a key metabolic product of Rimantadine in both rats and dogs, accounting for a significant portion of the administered dose. [] The identification of metabolites like m-Hydroxyrimantadine is crucial for understanding the drug's pharmacokinetic profile and potential drug-drug interactions.

trans-p-Hydroxyrimantadine

Relevance: The presence of trans-p-Hydroxyrimantadine as a metabolite in rats, but not dogs, highlights the species-specific metabolic pathways of Rimantadine. [] These variations emphasize the importance of considering species differences when extrapolating preclinical pharmacokinetic and toxicity data to humans.

Source and Classification

Rimantadine is classified as an antiviral drug, specifically an adamantane derivative. It belongs to the broader category of medications that act against influenza viruses. The compound's chemical formula is C12H21NC_{12}H_{21}N, with a molar mass of approximately 179.307 g/mol . Its synthesis involves several chemical reactions that transform adamantane derivatives into the final product.

Synthesis Analysis

The synthesis of rimantadine involves multiple steps, utilizing various intermediates derived from adamantane. One notable method begins with the bromination of diamantane to produce 1-bromoadamantane, followed by the formation of adamantanecarboxylic acid and subsequent reactions to yield rimantadine .

Technical Details

  1. Bromination: Diamantane reacts with liquid bromine at elevated temperatures (80-90 °C) to form 1-bromoadamantane.
  2. Grignard Reaction: This intermediate undergoes a Grignard reaction to produce adamantanecarboxylic acid.
  3. Reduction: The carboxylic acid is then reduced using sodium borohydride to yield the corresponding alcohol.
  4. Ammonolysis: Finally, ammonolysis of the resultant compound leads to the formation of rimantadine .
Molecular Structure Analysis

Rimantadine's molecular structure features a bicyclic adamantane core with an amine functional group. The compound exists as a racemic mixture, containing both R and S enantiomers, which exhibit different binding affinities to the M2 protein of the influenza virus.

Structural Data

  • Chemical Formula: C12H21NC_{12}H_{21}N
  • Molecular Weight: 179.307 g/mol
  • 3D Structure: Rimantadine's structure can be represented using various chemical notations such as SMILES and InChI, which detail its connectivity and stereochemistry .
Chemical Reactions Analysis

Rimantadine undergoes several key reactions during its synthesis:

  1. Bromination Reaction:
    Diamantane+Br21 Bromoadamantane\text{Diamantane}+\text{Br}_2\rightarrow \text{1 Bromoadamantane}
  2. Grignard Reaction:
    1 Bromoadamantane+Mg+CO2Adamantanecarboxylic Acid\text{1 Bromoadamantane}+\text{Mg}+\text{CO}_2\rightarrow \text{Adamantanecarboxylic Acid}
  3. Reduction Reaction:
    Adamantanecarboxylic Acid+NaBH4Alcohol Intermediate\text{Adamantanecarboxylic Acid}+\text{NaBH}_4\rightarrow \text{Alcohol Intermediate}
  4. Ammonolysis Reaction:
    Alcohol Intermediate+NH3Rimantadine\text{Alcohol Intermediate}+\text{NH}_3\rightarrow \text{Rimantadine}

These reactions illustrate the transformation from simple hydrocarbons to complex antiviral agents through systematic organic chemistry techniques .

Mechanism of Action

Rimantadine exerts its antiviral effects by inhibiting the M2 ion channel protein of influenza A viruses. This protein is essential for viral uncoating, a process that allows the release of viral RNA into host cells.

Process Details

  • Binding: Rimantadine binds within the M2 channel, preventing protons from entering and disrupting the pH necessary for viral uncoating.
  • Resistance Mechanisms: Mutations in the M2 protein can lead to resistance against rimantadine, particularly at amino acid positions that affect drug binding .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Rimantadine typically appears as a white crystalline powder.
  • Solubility: It is soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Rimantadine exhibits stability under normal storage conditions but may degrade under extreme temperatures or humidity.
  • pH Sensitivity: The compound's activity can be affected by pH changes in its environment.

Relevant data includes:

  • Melting Point: Approximately 88–89 °C
  • Bioavailability: Well absorbed when administered orally
  • Protein Binding: Approximately 40% .
Applications

Rimantadine is primarily used in clinical settings for:

  • Treatment of Influenza A: Effective in alleviating symptoms and shortening illness duration when administered early.
  • Prevention of Influenza A Infection: Can be used prophylactically in high-risk populations during outbreaks.

Additionally, ongoing research explores rimantadine's potential roles in other viral infections and its mechanisms at a molecular level, contributing to broader antiviral strategies .

Mechanistic Insights into Antiviral Activity of Rimantadine

Inhibition of Influenza A M2 Proton Channel Function

Rimantadine (1-(1-adamantyl)ethylamine) exerts its antiviral effects primarily through targeted inhibition of the influenza A virus M2 proton channel, a homotetrameric protein embedded in the viral envelope. This 97-residue protein features a transmembrane (TM) domain (residues 22-46) that forms a proton-selective pore essential for viral replication. Rimantadine and its analogue amantadine belong to the adamantane class of antivirals, which block proton conductance through this channel, disrupting critical stages of the viral life cycle. Unlike neuraminidase inhibitors, which target viral release, adamantanes act early in infection by preventing acidification of the virion interior. The M2 channel's conservation across influenza A strains initially made it an attractive drug target, though widespread resistance (notably the S31N mutation) has now limited its clinical utility. Rimantadine’s specificity for influenza A stems from the absence of a comparable channel in influenza B, which utilizes a structurally and mechanistically distinct BM2 protein for proton conduction.

Table 1: Key Features of Influenza A M2 Proton Channel

PropertyDescriptionFunctional Significance
Quaternary StructureHomotetramerForms functional proton-conducting pore
Transmembrane DomainResidues 22-46Contains drug-binding site and gating residues
Gating ResiduesHis37, Trp41Regulate proton conductance via a "tryptophan gate"
Proton SelectivityHigh (H⁺ > Na⁺, K⁺)Maintains electrochemical gradient during infection
Natural Conformational StatesClosed (pH >6.5), Open (pH <6.0)pH-dependent activation enables viral uncoating

Structural Basis of M2 Protein Interaction

The structural basis of rimantadine-M2 interaction has been elucidated through X-ray crystallography, NMR spectroscopy, and computational modeling, revealing a complex binding landscape. Two distinct binding models have emerged from structural studies: the pore-binding model and the surface-binding model. The pore-binding model, supported by X-ray crystallography of M2(22-46) constructs, positions rimantadine deep within the channel lumen near the N-terminus. Here, the adamantyl cage engages in van der Waals interactions with Val27 and Ala30, while the protonated amine forms hydrogen bonds with water molecules and backbone carbonyls of Ser31 and Gly34 [5] [9]. This binding site creates a steric blockade approximately 10 Å below the channel entrance, physically occluding proton translocation.

Conversely, the surface-binding model, derived from NMR studies of full-length M2(18-60) in dihexanoyl-phosphatidyl-choline (DHPC) micelles, reveals four rimantadine molecules bound equivalently at the lipid-exposed periphery near the C-terminal end of the TM helices. In this configuration, the adamantyl group inserts into a hydrophobic pocket formed by Leu40, Ile42, and Leu43 from adjacent helices, while the amine group interacts with Asp44 and Trp41 [4] [5]. Computational solvent mapping clarifies this apparent contradiction by identifying binding "hot spots" in both locations. The primary hot spot resides in the pore (overlapping with the X-ray binding site), while secondary hot spots exist on the exterior surface [5] [9]. The accessibility of these sites depends critically on the conformational state of the channel and the experimental conditions. The open-state channel (35° helix tilt) favors pore binding, while the closed-state (23° helix tilt) observed in micelle environments sterically restricts drug access to the pore, leaving only surface sites available [5] [9].

Table 2: Comparison of M2 Proton Channel Binding Sites for Rimantadine

CharacteristicPore-Binding SiteSurface-Binding Site
Observed InX-ray crystallography (Open state)NMR (Closed state in micelles)
Helix Tilt Angle~35°~23°
Key ResiduesVal27, Ala30, Ser31, Gly34Leu40, Ile42, Leu43, Asp44, Trp41
Binding Stoichiometry1 drug molecule per tetramer4 drug molecules per tetramer
Probe-Binding Affinity (Hot Spot Ranking)Primary hot spotSecondary hot spot
Proposed Functional ImpactDirect pore occlusionAllosteric stabilization of closed state

pH-Dependent Viral Uncoating Disruption Mechanisms

The M2 proton channel performs two critical pH-dependent functions during influenza A infection: facilitating viral uncoating in endosomes and preventing premature conformational changes of hemagglutinin (HA) in the trans-Golgi network (TGN). Rimantadine disrupts both processes by locking the channel in a closed conformation. During viral entry, the influenza virion is internalized into endosomes, where the pH drops to ~5.5-6.0. This acidic environment activates the M2 channel, allowing protons to flow into the virion interior. The resulting acidification (pH drop from ~7.0 to ~5.0) weakens interactions between the viral matrix protein (M1) and ribonucleoprotein (RNP) complexes, enabling RNP release into the cytoplasm—a prerequisite for viral genome nuclear import and replication [4] [7].

Rimantadine binding stabilizes the closed conformation of M2 through specific interactions with gating residues. At physiological pH (>6.5), the channel is closed, stabilized by a hydrogen-bonding network involving His37 and the "tryptophan gate" at Trp41. Solid-state NMR studies show Trp41 indole rings form a steric barrier and participate in intermolecular hydrogen bonds with Asp44 of adjacent subunits, sealing the pore [4]. Lowering pH protonates His37, disrupting these interactions and enabling channel opening. Rimantadine binding near Trp41 (surface model) or within the pore (pore model) prevents this pH-induced conformational change. In the pore-binding mode, rimantadine physically blocks proton translocation. In the surface-binding mode, rimantadine stabilizes the closed Trp41 gate through interactions with Asp44 and Arg45, reducing the rate of channel opening by more than four-fold, as demonstrated by Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments [4]. This stabilization is quantified by electrophysiology, where rimantadine reduces proton current by >90% in oocytes expressing wild-type M2 [3].

Table 3: pH-Dependent Structural Transitions in M2 and Rimantadine Inhibition

ParameterClosed State (pH >6.5)Open State (pH <6.0)Rimantadine-Blocked State
His37 ProtonationDeprotonated (neutral)Protonated (positively charged)Deprotonated (neutral)
Trp41 Gate ConformationClosed (inter-subunit H-bonds to Asp44)Open (dynamic fluctuations)Closed (stabilized by drug)
Helical DynamicsStable, low conformational exchangeHigh conformational exchangeStabilized, reduced dynamics
Water PermeationRestricted at Val27 and Trp41Continuous water wire formedWater wire disrupted
Proton ConductionNegligibleHigh (~10⁴-10⁵ ions/s)Blocked (>90% inhibition)

Comparative Binding Dynamics of R/S Enantiomers

Rimantadine is administered clinically as a racemic mixture of R- and S-enantiomers, prompting extensive investigation into potential stereoselective interactions with the symmetric M2 channel pore. Early solid-state NMR studies using deuterium-labeled enantiomers suggested differential binding, with the R-enantiomer exhibiting tighter binding to full-length M2 in lipid bilayers [2]. These observations were attributed to subtle differences in hydration patterns observed in X-ray structures: (R)-rimantadine displayed three hydration water molecules bridging its ammonium group to Ser31 and Gly34 carbonyls, whereas (S)-rimantadine formed only two such bridges [2]. This led to speculation that the R-enantiomer might have superior affinity and antiviral potency.

However, comprehensive functional assays refute significant enantiomeric differences. Antiviral plaque reduction assays against amantadine-sensitive strains (A/Udorn/72 H3N2 and A/WSN/33-M2-N31S H1N1) demonstrated nearly identical EC₅₀ values: 0.05 ± 0.01 μM for R-rimantadine versus 0.06 ± 0.02 μM for S-rimantadine (H3N2), and 0.04 ± 0.01 μM (R) versus 0.02 ± 0.01 μM (S) for H1N1 [3]. Electrophysiological assessments of channel inhibition using two-electrode voltage clamp (TEVC) in Xenopus oocytes expressing M2Udorn/72 confirmed equivalent blocking efficacy: 93 ± 1% (R) and 95 ± 1% (S) inhibition after 2 minutes at 100 μM [3]. Binding kinetics further supported functional equivalence. Association (kon) and dissociation (koff) rates measured under equilibrium conditions showed no significant differences, resulting in similar dissociation constants (Kd ≈ 0.2 μM for both enantiomers) [2] [3].

Computational studies reconcile these observations. Grand Canonical Monte Carlo/Molecular Dynamics (GCMC/MD) simulations reveal that two ordered water layers between rimantadine and His37 initially mask enantiomer chirality. When the upper water layer is displaced under unfavorable chemical potentials, the drug translocates deeper, exposing chiral sensitivity. However, under physiological conditions, the hydrated binding mode dominates, minimizing enantiomeric discrimination [2]. Free energy perturbation (FEP) calculations confirm negligible differences in relative binding free energy (ΔΔG < 0.1 kcal/mol) between R- and S-rimantadine for the pore-binding mode [3]. This stereochemical equivalence explains why early in vivo studies in mice showed comparable antiviral protection by both enantiomers and why rimantadine was developed as a racemate prior to modern FDA stereoisomer guidelines.

Table 4: Comparative Binding and Activity of Rimantadine Enantiomers

Parameter(R)-Rimantadine(S)-RimantadineSignificance (p-value)
Antiviral EC₅₀ (μM) vs A/Udorn/72 (H3N2)0.05 ± 0.010.06 ± 0.02>0.05 (NS)
Antiviral EC₅₀ (μM) vs A/WSN/33-M2-N31S (H1N1)0.04 ± 0.010.02 ± 0.01>0.05 (NS)
M2 Current Inhibition (% at 100 μM)93 ± 1 (2 min), 95 ± 1 (5 min)95 ± 1 (2 min), 96 ± 1 (5 min)>0.05 (NS)
Dissociation Constant (Kd, μM)0.21 ± 0.030.19 ± 0.04>0.05 (NS)
X-ray Hydration Waters in Binding Site32-
Computed ΔΔG Binding (kcal/mol)Reference-0.08 ± 0.05Not significant

Properties

CAS Number

13392-28-4

Product Name

Rimantadine

IUPAC Name

1-(1-adamantyl)ethanamine

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

InChI

InChI=1S/C12H21N/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h8-11H,2-7,13H2,1H3

InChI Key

UBCHPRBFMUDMNC-UHFFFAOYSA-N

SMILES

CC(C12CC3CC(C1)CC(C3)C2)N

Solubility

Hydrochloride salt freely soluble (50 mg/ml at 20 °C)
9.15e-03 g/L

Synonyms

Flumadine
Hydrochloride, Rimantadine
Remantadine
Riamantadine
Rimantadine
Rimantadine Hydrochloride
Roflual

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.